molecular formula C19H20O3 B12604446 (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one CAS No. 649552-16-9

(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one

Cat. No.: B12604446
CAS No.: 649552-16-9
M. Wt: 296.4 g/mol
InChI Key: CUWNTRBVGLVKDF-MRXNPFEDSA-N
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Description

(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one: is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a benzyloxy group at the 7th position, a butyl group at the 3rd position, and a benzofuran core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of the benzofuran core with benzyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Butyl Group: The butyl group can be added through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: The benzyloxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid.

    Reduction: Formation of 3-butyl-7-hydroxy-2-benzofuran-1(3H)-one.

    Substitution: Formation of various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the butyl group may influence its lipophilicity and cellular uptake. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • (±)-4-[(Benzyloxy)methyl]-dihydrofuran-2(3H)-one : This compound shares the benzyloxy group but has a different core structure (dihydrofuran instead of benzofuran). It may exhibit different chemical reactivity and biological activity due to the structural differences.
  • Tert-butyl (3R)-4-[(3aS,8aR)-2,2-dimethyl-2H,3H,3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-3-yl]-3-{[3-(benzyloxy)phenyl]methyl}-4-oxobutanoate : This compound has a more complex structure with additional functional groups, which may result in unique properties and applications compared to (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one.

Properties

CAS No.

649552-16-9

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

(3R)-3-butyl-7-phenylmethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H20O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-10,12,16H,2-3,11,13H2,1H3/t16-/m1/s1

InChI Key

CUWNTRBVGLVKDF-MRXNPFEDSA-N

Isomeric SMILES

CCCC[C@@H]1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1

Canonical SMILES

CCCCC1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1

Origin of Product

United States

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